molecular formula C15H12F3NO2 B14773364 Methyl 4-amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate

Methyl 4-amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B14773364
M. Wt: 295.26 g/mol
InChI Key: BLJNZQFBAINEJG-UHFFFAOYSA-N
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Description

Methyl 4-amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate: is an organic compound that features a biphenyl core with functional groups including an amino group, a trifluoromethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and solvents can be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate ester can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, derivatives of this compound can be used as probes to study enzyme activity or as ligands for receptor binding studies.

Medicine: In medicine, this compound and its derivatives may have potential as pharmaceutical agents due to their ability to interact with biological targets. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of drugs .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which Methyl 4-amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

    Trifluoromethylated Aromatics: Compounds such as trifluoromethylbenzene and trifluoromethylphenol share the trifluoromethyl group but differ in their overall structure and reactivity.

    Biphenyl Derivatives: Compounds like 4,4’-dinitrobiphenyl and 4,4’-diaminobiphenyl have similar biphenyl cores but different functional groups.

Uniqueness: Methyl 4-amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C15H12F3NO2

Molecular Weight

295.26 g/mol

IUPAC Name

methyl 2-amino-5-[2-(trifluoromethyl)phenyl]benzoate

InChI

InChI=1S/C15H12F3NO2/c1-21-14(20)11-8-9(6-7-13(11)19)10-4-2-3-5-12(10)15(16,17)18/h2-8H,19H2,1H3

InChI Key

BLJNZQFBAINEJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)N

Origin of Product

United States

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